molecular formula C35H54NaO8 B12364922 CID 171714373

CID 171714373

Cat. No.: B12364922
M. Wt: 625.8 g/mol
InChI Key: CQLPSYOQOKLUPI-MTNBFMCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 171714373” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

CID 171714373 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

CID 171714373 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, this compound may be studied for its potential therapeutic effects, including its interactions with biological targets and pathways. Additionally, this compound could have industrial applications, such as in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of CID 171714373 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or industrial benefits.

Comparison with Similar Compounds

CID 171714373 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. By examining the differences in chemical properties, reactivity, and applications, researchers can better understand the distinct advantages and potential uses of this compound. Some similar compounds might include those listed in the PubChem database with related structures or functionalities.

Properties

Molecular Formula

C35H54NaO8

Molecular Weight

625.8 g/mol

InChI

InChI=1S/C35H54O8.Na/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7;/h11,13,16,19-25,27,29-30,33-34,36,38H,8-10,12,14-15,17-18H2,1-7H3;/b13-11+,26-16+,32-31-;/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-;/m1./s1

InChI Key

CQLPSYOQOKLUPI-MTNBFMCMSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)/C(=C/2\C(=O)COC2=O)/O)/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C.[Na]

Canonical SMILES

CC1CCCC(C1C(C)C(=C2C(=O)COC2=O)O)C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na]

Origin of Product

United States

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